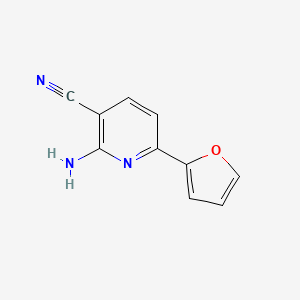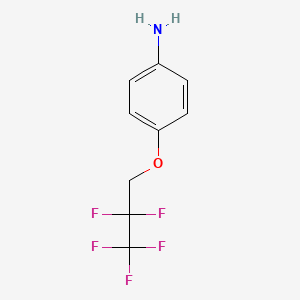
benzyl 2-(1-cyanoethylamino)acetate;hydrochloride
Vue d'ensemble
Description
benzyl 2-(1-cyanoethylamino)acetate;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzyl group, a cyanoethyl group, and an amino acetate moiety, all of which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(1-cyanoethylamino)acetate;hydrochloride typically involves the reaction of benzyl chloroacetate with 2-amino-1-cyanoethane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
benzyl 2-(1-cyanoethylamino)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-2-[(1-cyanoethyl)amino]acetate oxides, while reduction can produce benzyl-2-[(1-aminoethyl)amino]acetate.
Applications De Recherche Scientifique
benzyl 2-(1-cyanoethylamino)acetate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzyl 2-(1-cyanoethylamino)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl-2-[(1-aminoethyl)amino]acetate hydrochloride
- Benzyl-2-[(1-cyanoethyl)amino]propionate hydrochloride
- Benzyl-2-[(1-cyanoethyl)amino]butyrate hydrochloride
Uniqueness
benzyl 2-(1-cyanoethylamino)acetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C12H15ClN2O2 |
|---|---|
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
benzyl 2-(1-cyanoethylamino)acetate;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-10(7-13)14-8-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10,14H,8-9H2,1H3;1H |
Clé InChI |
PMOQNBYWGDAJNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)NCC(=O)OCC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
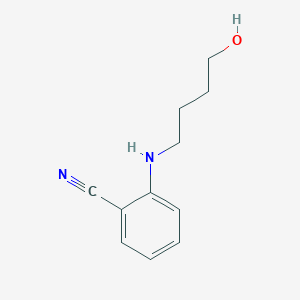

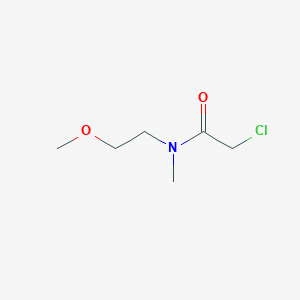
![4-Chloro-9H-dipyrido[2,3-b;4',3'-d]pyrrole](/img/structure/B8614141.png)
![Methyl 3-[(5-bromo-2-fluoro-benzoyl)amino]-2,4-dimethyl-benzoate](/img/structure/B8614149.png)
![6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B8614157.png)


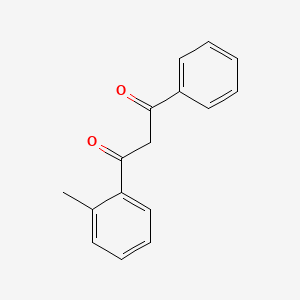

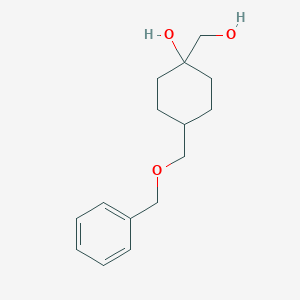
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8614202.png)
